molecular formula C7Cl4F4 B1426222 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride CAS No. 1350637-05-6

3-Chloro-2,4,5,6-tetrafluorobenzotrichloride

Cat. No.: B1426222
CAS No.: 1350637-05-6
M. Wt: 301.9 g/mol
InChI Key: LNJXSJZLVHLIAH-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (: 1350637-05-6) is a specialized polyhalogenated aromatic compound with the molecular formula C₇Cl₄F₄ and a molecular weight of 301.9 g/mol. Its structure features a benzene ring substituted with four fluorine atoms and a single chlorine atom, creating a highly electron-deficient system. This electron-poor ring is highly activated toward nucleophilic aromatic substitution, allowing researchers to selectively displace specific halogens to create complex, multi-substituted aromatic scaffolds. The presence of the reactive trichloromethyl (-CCl₃) group serves as a versatile synthetic handle; it can be transformed into other functional groups, such as carboxylic acids via hydrolysis, or be converted to a trifluoromethyl group (-CF₃) through halogen exchange, a common route to synthesizing valuable fluorinated building blocks. The primary research value of this compound lies in its role as a advanced intermediate in the synthesis of agrochemicals, pharmaceuticals, and liquid crystals. The unique electronic properties imparted by the specific halogen pattern make it a valuable precursor for constructing molecules with specific steric and electronic characteristics. As a benzotrichloride derivative, this compound shares the reactivity profile of its class, including sensitivity to hydrolysis. It must be stored under anhydrous conditions and handled with appropriate personal protective equipment due to its potential to cause skin and eye irritation. This product is intended for research and laboratory use only and is not suitable for human or veterinary applications.

Properties

IUPAC Name

1-chloro-2,3,4,6-tetrafluoro-5-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl4F4/c8-2-3(12)1(7(9,10)11)4(13)6(15)5(2)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXSJZLVHLIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorine/Chlorine Exchange Using Potassium Fluoride

One of the most reliable methods for preparing tetrafluorinated benzotrichloride derivatives is the halogen exchange reaction where chlorine atoms on the aromatic ring are replaced by fluorine atoms using potassium fluoride (KF) as the fluorinating agent.

  • Starting Material: 2,3,4,5-tetrachlorobenzotrifluoride or related tetrachlorobenzene derivatives.
  • Fluorinating Agent: Anhydrous potassium fluoride.
  • Solvent: High-boiling polar aprotic solvents such as sulfolane are preferred to dissolve both KF and the chlorinated aromatic substrate.
  • Catalysts/Additives: Tetraphenylphosphonium bromide can be added to enhance fluorination efficiency.
  • Reaction Conditions: Elevated temperatures around 210 °C in a sealed autoclave under controlled pressure (around 2.1 to 2.3 bar) to facilitate fluorine substitution while allowing distillation of the product as it forms.
  • Workup: Distillation under pressure to separate the lower boiling tetrafluorobenzotrichloride from higher boiling impurities.

This method yields the tetrafluorinated product with good selectivity and purity due to the controlled reaction environment and continuous removal of the product by distillation, which shifts the equilibrium toward completion.

Multi-step Synthesis via Phthalic Anhydride Derivatives

An alternative synthetic route involves multi-step transformations starting from tetrafluorophthalic anhydride derivatives:

  • Condensation Reaction: React 3,4,5,6-tetrafluorophthalic anhydride with aqueous methylamine and toluene in the presence of an aprotic polar solvent to form an intermediate condensation product.
  • Fluoridation: Addition of potassium monofluoride to the intermediate mixture to introduce fluorine atoms.
  • Hydrolysis: Treatment with concentrated aqueous sulfuric acid at elevated temperatures (~110 °C) to hydrolyze intermediates.
  • Decarboxylation: Reaction of hydrolyzed products with tri-n-butylamine at 100 °C to remove carboxyl groups.
  • Acyl Chloride Formation: Final conversion to the benzotrichloride derivative by reaction with appropriate chlorinating agents.

This route is more complex and involves multiple purification and extraction steps but allows for the preparation of highly fluorinated benzoyl chloride derivatives which can be further transformed into the target benzotrichloride compounds.

Comparative Data Table of Key Preparation Parameters

Parameter Fluorine/Chlorine Exchange (KF Method) Multi-step Phthalic Anhydride Route
Starting Material 2,3,4,5-Tetrachlorobenzotrifluoride 3,4,5,6-Tetrafluorophthalic anhydride
Fluorinating Agent Potassium fluoride (anhydrous) Potassium monofluoride
Solvent Sulfolane (polar aprotic) Toluene and aprotic polar solvents
Temperature ~210 °C 100-110 °C (varies by step)
Pressure 2.1 - 2.3 bar (sealed autoclave) Atmospheric or reflux conditions
Catalyst/Additive Tetraphenylphosphonium bromide Tri-n-butylamine (for decarboxylation)
Reaction Time Several hours (varies by scale) Multiple steps, several hours each
Product Isolation Distillation under pressure Extraction, filtration, and solvent washes
Yield Moderate to high (54-62% theoretical) Improved yield due to stepwise control

Research Findings and Technical Notes

  • The fluorine/chlorine exchange reaction is sensitive to moisture; anhydrous conditions are critical to prevent hydrolysis and side reactions.
  • The use of tetraphenylphosphonium bromide as a phase-transfer catalyst improves fluorination efficiency and product purity.
  • Distillation under controlled pressure enables continuous removal of the product, driving the reaction forward and minimizing decomposition.
  • Multi-step phthalic anhydride routes provide flexibility in modifying substituents but require more complex handling and purification.
  • Hydrolysis and decarboxylation steps must be carefully controlled to avoid degradation of the aromatic ring or loss of fluorine substituents.
  • The trichloromethyl group remains intact during fluorination due to its stability under the reaction conditions, allowing selective substitution on the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-2,4,5,6-tetrafluorobenzotrichloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to form strong non-covalent interactions with biological molecules makes it a candidate for drug development. Research indicates that halogenated compounds often exhibit unique interaction profiles with proteins and enzymes, which can lead to enhanced biological activity.

Agrochemical Synthesis

The compound is also utilized in the production of agrochemicals. Its reactivity allows for the creation of herbicides and pesticides that are more effective due to their ability to interact with biological systems at a molecular level. The synthesis of such compounds often involves modifying the halogenated structure to achieve desired properties .

Material Science

In material science, this compound is explored for its potential to enhance the properties of polymers and coatings. The incorporation of halogenated compounds can improve thermal stability and chemical resistance in various applications.

Case Study 1: Interaction Studies

A series of studies have been conducted to understand the interaction of this compound with nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential as a therapeutic agent. For instance, research has shown that modifications in the halogen pattern can significantly alter the interaction strength with target proteins.

Case Study 2: Agrochemical Development

An investigation into the synthesis of herbicides using this compound demonstrated its efficacy in creating compounds with improved selectivity and potency against specific weed species. The study highlighted the advantages of using polyhalogenated intermediates in developing more environmentally friendly agrochemicals .

Comparison Table: Related Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-1,3-bis(trifluoromethyl)benzeneContains two trifluoromethyl groupsHigher lipophilicity; used in agrochemical synthesis
2-Fluoro-4-bromobenzotrichlorideContains bromine instead of chlorineDifferent reactivity patterns due to bromine's larger size
2-Chloro-4-fluorobenzoyl chlorideContains fewer halogensMore stable; less reactive than tetrahalogenated compounds

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable reagent in various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Electronegativity and Reactivity : The presence of multiple fluorine atoms in all compounds enhances electrophilicity, but the benzoyl chloride derivative (C₇Cl₂F₄O) exhibits higher reactivity due to the labile acyl chloride group .
  • Stability : The trifluoromethyl-substituted analog (C₈H₂Cl₂F₄O) shows increased steric hindrance, reducing hydrolysis rates compared to the tetrafluorobenzoyl chloride .
  • Phase Behavior : The pyridine derivative (C₅ClF₄N) has a lower boiling point (118–121°C) due to reduced molecular weight and weaker intermolecular forces .

Regioselective Reactions

  • Defluorination : In hydrogenative defluorination (HDF) reactions, 3-chloro-2,4,5,6-tetrafluoropyridine undergoes selective C–F bond cleavage at the 4-position, preserving the C–Cl bond due to nucleophilic aromatic substitution mechanisms . This contrasts with radical pathways, where C–Cl bonds are typically more reactive.
  • Nucleophilic Substitution : The benzoyl chloride derivative reacts preferentially at the carbonyl group, forming amides or esters, while the pyridine analog undergoes substitutions at halogenated positions .

Theoretical Insights

Density functional theory (DFT) studies on 3-chloro-2,4,5,6-tetrafluoropyridine reveal that halogen substitution shortens N–C bond lengths, altering charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). These findings align with experimental vibrational spectra and thermodynamic properties .

Research Findings and Implications

  • Regioselectivity in HDF : The preference for C–F over C–Cl bond cleavage in polyfluoroarenes highlights the tunability of reaction pathways for targeted synthesis .
  • Purity Challenges : Studies on chloro-boron subnaphthalocyanines (Cl-BsubNc) emphasize that mixed halogenation compositions can unpredictably affect material properties, a caution applicable to fluorinated benzoyl chlorides .
  • Safety and Handling : All compounds require stringent moisture control and personal protective equipment (PPE) due to their corrosive and toxic nature .

Q & A

Q. What are the primary synthetic routes for 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride, and what challenges arise during its purification?

Synthesis typically involves halogenation and fluorination of benzene derivatives. Key challenges include controlling regioselectivity due to competing halogenation pathways and separating byproducts with similar boiling points. For purification, fractional distillation under reduced pressure (20–30 mmHg) is recommended, coupled with GC-MS to monitor purity (>98% threshold). Contamination from residual chlorinated intermediates is a common issue; column chromatography using silica gel with hexane/ethyl acetate (9:1) can mitigate this .

Q. How do researchers validate the structural integrity of this compound?

Standard characterization includes:

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ -110 to -125 ppm for aromatic F).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 315.89 (calculated for C7_7HCl3_3F4_4).
  • XRD : Crystallographic data reveals bond angles (~120° for Cl-C-Cl) and confirms planar geometry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) predict activation energies for fluorination steps. Transition state analysis identifies temperature-sensitive pathways, enabling optimization at 80–100°C. ICReDD’s reaction path search algorithms integrate experimental data to refine solvent selection (e.g., dichloromethane vs. DMF) and catalyst loadings (e.g., 5 mol% FeCl3_3) .

Table 1: Computational vs. Experimental Yield Comparison

ConditionPredicted Yield (DFT)Experimental Yield
80°C, DMF, FeCl3_372%68% ± 3%
100°C, CH2_2Cl2_2, AlCl3_365%61% ± 4%

Q. What strategies resolve contradictions in kinetic data for its hydrolysis reactions?

Conflicting rate constants often stem from solvent polarity effects. A factorial design approach (23^3 matrix) evaluates variables:

  • Temperature (25°C vs. 40°C)
  • pH (4 vs. 7)
  • Solvent (H2_2O vs. H2_2O/MeOH)
    ANOVA analysis identifies pH as the dominant factor (p < 0.05). Redundant experiments are minimized using AI-driven parameter screening (COMSOL Multiphysics) .

Methodological Guidance

Q. Designing experiments to study its reactivity in cross-coupling reactions

  • Step 1 : Screen Pd catalysts (Pd(OAc)2_2, PdCl2_2) under inert conditions (Ar atmosphere).
  • Step 2 : Use in situ IR to monitor C-Cl bond activation (peaks at 750–800 cm1^{-1}).
  • Step 3 : Compare turnover frequencies (TOF) with halogenated analogs (e.g., 3-Bromo-2,4,5,6-tetrafluorobenzotrichloride). Reference kinetic isotope effects (KIE) to confirm mechanism (e.g., radical vs. polar pathways) .

Q. Addressing safety protocols for handling hazardous byproducts

  • Byproduct Mitigation : Trap volatile HCl using NaOH scrubbers.
  • Waste Disposal : Neutralize with NaHCO3_3 before incineration (per EPA guidelines).
  • PPE : Use nitrile gloves (0.11 mm thickness) and fluoropolymer-coated aprons .

Theoretical and Applied Research Directions

Q. How does electronic structure influence its application in material science?

The electron-withdrawing Cl and F groups enhance thermal stability (TGA shows decomposition >250°C). DFT simulations reveal a LUMO energy of -1.8 eV, suitable for electron-deficient polymers. Applications include dielectric layers in organic electronics .

Q. What gaps exist in understanding its environmental fate?

Limited data on biodegradation products. Propose LC-MS/MS studies to identify metabolites (e.g., dechlorinated species) in soil microcosms. Use CRDC classification RDF2050104 (separation technologies) to design remediation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4,5,6-tetrafluorobenzotrichloride

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